tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
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Overview
Description
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a compound with the molecular formula C29H34N2O4S and a molecular weight of 506.66 g/mol . It is a white crystalline solid that is soluble in dichloromethane, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide typically involves the protection of cysteine with a trityl group at the sulfur atom and a Boc (tert-butoxycarbonyl) group at the amino group. The methoxy and methylamide groups are introduced through subsequent reactions . The reaction conditions often involve the use of solvents like dichloromethane and ethyl acetate, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for N-Boc-S-tritylcystein-N-methoxy-N-methylamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-S-tritylcystein-N-methoxy-N-methylamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The methoxy and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the trityl group can yield the free thiol form of cysteine .
Scientific Research Applications
N-Boc-S-tritylcystein-N-methoxy-N-methylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of protein structure and function, particularly in the context of proteomics research.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with various molecular targets. The trityl group provides steric protection to the sulfur atom, while the Boc group protects the amino group. This allows for selective reactions at other functional groups. The methoxy and methylamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
N-Boc-cysteine: Similar in structure but lacks the trityl and methoxy groups.
S-tritylcysteine: Similar but lacks the Boc and methoxy groups.
N-Boc-S-tritylcysteine: Similar but lacks the methoxy and methylamide groups.
Uniqueness
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is unique due to the combination of protective groups (Boc and trityl) and functional groups (methoxy and methylamide). This combination allows for selective reactions and interactions, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C29H34N2O4S |
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Molecular Weight |
506.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33) |
InChI Key |
PPCGNIONQKAWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Origin of Product |
United States |
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